

# N-(4-Methoxyphenyl)-3-oxobutanamide: A Versatile Scaffold in Modern Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *N*-(4-Methoxyphenyl)-3-oxobutanamide

**Cat. No.:** B109748

[Get Quote](#)

As a Senior Application Scientist, it is my experience that the value of a chemical entity is often not in its immediate biological effect, but in its potential as a foundational building block. **N-(4-Methoxyphenyl)-3-oxobutanamide**, also known as 4'-Methoxyacetooctanilide, is a prime example of such a molecule.<sup>[1][2]</sup> While not a therapeutic agent in itself, its rich chemical functionality, particularly the  $\beta$ -ketoamide moiety, presents a versatile platform for the synthesis of diverse and complex molecular architectures.<sup>[1]</sup>

This guide provides an in-depth exploration of **N-(4-Methoxyphenyl)-3-oxobutanamide**, moving from its fundamental physicochemical properties and synthesis to its application as a strategic starting point in drug design. We will detail field-proven protocols for its synthesis and characterization and propose workflows for evaluating the biological potential of its derivatives.

## Core Molecular Characteristics

Understanding the inherent properties of a scaffold is the first step in leveraging its synthetic potential. **N-(4-Methoxyphenyl)-3-oxobutanamide** is a white to off-white crystalline powder.<sup>[1]</sup> Its structure is defined by a central  $\beta$ -ketoamide group, which dictates much of its chemical reactivity and potential for biological interactions.

## Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for planning synthetic modifications, purification strategies, and formulation for biological assays.

| Property          | Value                                           | Source                                                      |
|-------------------|-------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula | C <sub>11</sub> H <sub>13</sub> NO <sub>3</sub> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 207.23 g/mol                                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| IUPAC Name        | N-(4-methoxyphenyl)-3-oxobutanamide             | <a href="#">[2]</a>                                         |
| CAS Number        | 5437-98-9                                       | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Melting Point     | 115-118 °C                                      | <a href="#">[1]</a>                                         |
| Appearance        | White to off-white crystalline powder           | <a href="#">[1]</a>                                         |
| SMILES            | CC(=O)CC(=O)NC1=CC=C(C=C1)OC                    | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| InChIKey          | SWAJJKROCOJICG-UHFFFAOYSA-N                     | <a href="#">[2]</a> <a href="#">[4]</a>                     |

## Structural Insight: The Keto-Enol Tautomerism

A key feature of the  $\beta$ -ketoamide core is its existence in a tautomeric equilibrium between the keto and enol forms.[\[1\]](#) This involves the migration of a proton and a shift of electrons. While the keto form is often predominant, particularly in the solid state, the enol form can be stabilized by factors like intramolecular hydrogen bonding and plays a significant role in the molecule's reactivity.[\[1\]](#) Crystallographic studies of closely related analogs confirm that the keto tautomer is the form typically observed in crystals.[\[1\]](#)[\[5\]](#)

Caption: Keto-enol tautomerism in **N-(4-Methoxyphenyl)-3-oxobutanamide**.

## Synthesis and Characterization Protocols

Reproducible synthesis and rigorous characterization are the bedrock of chemical and medicinal research. The following protocols are based on established condensation reactions.

[6]

## Protocol 2.1: Synthesis of N-(4-Methoxyphenyl)-3-oxobutanamide

The most direct route is the acylation of 4-methoxyaniline (p-anisidine) with a reactive  $\beta$ -keto ester, such as ethyl acetoacetate.

Workflow Overview:



[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent like toluene or xylene.
  - Rationale: Using a slight excess of the keto-ester ensures the complete consumption of the aniline. The solvent facilitates heat transfer and allows the reaction to proceed at a suitable temperature.
- Heating: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
  - Rationale: The heat provides the necessary activation energy for the condensation reaction, which forms the amide bond and eliminates ethanol as a byproduct.

- Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature, then further cool in an ice bath. The product will typically precipitate out of the solvent.
  - Rationale: The product's solubility is significantly lower in the cold solvent, leading to its crystallization and separation from the reaction mixture.
- Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid cake with a small amount of cold ethanol or hexane to remove residual starting materials and solvent.
  - Rationale: Washing with a cold, non-dissolving solvent removes soluble impurities without significant loss of the desired product.
- Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and slowly add water until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
  - Rationale: Recrystallization is a powerful purification technique that relies on the difference in solubility between the product and impurities at different temperatures, yielding a highly pure crystalline product.
- Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved.

## Protocol 2.2: Structural Characterization

Confirming the identity and purity of the synthesized compound is non-negotiable.

| Technique           | Expected Results                                                                                                                                                                                                                                        |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Melting Point       | A sharp melting point within the expected range (115-118 °C) indicates high purity. <a href="#">[1]</a>                                                                                                                                                 |
| <sup>1</sup> H NMR  | Aromatic protons (methoxyphenyl group) will appear as doublets in the downfield region (~6.8-7.5 ppm). Methylene (-CH <sub>2</sub> -) and methyl (-CH <sub>3</sub> ) protons of the butanamide chain will resonate further upfield. <a href="#">[1]</a> |
| <sup>13</sup> C NMR | Expect distinct signals for the carbonyl carbons (keto and amide), aromatic carbons (including the methoxy-substituted carbon), and the aliphatic carbons of the butanamide chain. <a href="#">[1]</a>                                                  |
| Mass Spec.          | The molecular ion peak corresponding to the compound's molecular weight (e.g., [M+H] <sup>+</sup> at m/z 208.09) should be observed.                                                                                                                    |

## Application in Medicinal Chemistry & Drug Design

The true potential of **N-(4-Methoxyphenyl)-3-oxobutanamide** lies in its role as a scaffold. The  $\beta$ -ketoamide and the methoxyphenyl ring are handles that can be strategically modified to generate libraries of new chemical entities with diverse pharmacological profiles.

## Scaffold for Derivative Synthesis

The core structure is a launchpad for creating analogs. The reactive methylene group between the two carbonyls can be readily functionalized, and the phenyl ring can be further substituted to explore structure-activity relationships (SAR).



[Click to download full resolution via product page](#)

Caption: Scaffold-based drug discovery workflow.

## Case Study: A Precursor to Anthelmintic Agents

A compelling example of this scaffold's utility comes from a study on simplified albendazole derivatives. Researchers synthesized N-(4-methoxyphenyl)pentanamide, a structurally related amide, which displayed significant anthelmintic properties against the nematode *Toxocara canis*.<sup>[7]</sup> This compound demonstrated activity comparable to the parent drug, albendazole, but with a profile of lower cytotoxicity to human and animal cell lines.<sup>[7]</sup> In silico analysis further

supported its excellent drug-likeness profile.<sup>[7]</sup> This research validates the N-(4-methoxyphenyl)amide fragment as a pharmacologically relevant core for developing new anti-parasitic agents.<sup>[7]</sup>

## Exploratory Avenues

Based on the activities of related chemical classes, derivatives of **N-(4-Methoxyphenyl)-3-oxobutanamide** could be investigated for a range of biological targets:

- Antiplatelet Agents: Substituted benzamides have been designed and synthesized as potential antiplatelet agents.<sup>[8]</sup>
- P-Glycoprotein (P-gp) Inhibitors: The tetrahydroisoquinoline (THIQ) scaffold, often linked via amide bonds, is a vital core for anticancer drug design, including the development of agents that can reverse multidrug resistance by inhibiting P-gp.<sup>[9]</sup>
- Enzyme Inhibition: The  $\beta$ -dicarbonyl motif is a known chelator and can interact with metalloenzymes. It is also present in compounds targeting enzymes like DprE1, which is crucial for mycobacterial cell wall synthesis.<sup>[1]</sup>

## Protocols for Biological Evaluation

Once a library of derivatives is synthesized, a cascade of biological assays is required to identify promising candidates. The following are standard, foundational protocols.

### Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay)

This is a critical first-pass assay to determine the general toxicity of a compound against a cell line (e.g., HEK293 for human cells) and establish a safe concentration range for subsequent functional assays.

**Principle:** The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

## Step-by-Step Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37 °C, 5% CO<sub>2</sub> incubator.
- Compound Treatment: Prepare serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) in cell culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Incubate for 24-48 hours.
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
  - Rationale: During this incubation, only metabolically active cells will convert the MTT into formazan.
- Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC<sub>50</sub> (the concentration at which 50% of cell growth is inhibited).

## Protocol 4.2: In Vitro Anthelmintic Larval Viability Assay

Based on the promising results from albendazole analogs, this protocol can be adapted to screen new derivatives for anti-parasitic activity.[\[7\]](#)

**Principle:** The assay measures the motility and viability of infective larvae of a model nematode (e.g., *Toxocara canis* or *Haemonchus contortus*) after exposure to the test compound.

## Step-by-Step Methodology:

- Larvae Preparation: Obtain and prepare infective third-stage larvae (L3) of the chosen nematode according to established parasitology protocols.

- Assay Setup: In a 96-well plate, add approximately 50-100 L3 larvae per well in a suitable buffer (e.g., PBS or RPMI medium).
- Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., albendazole) and a negative (vehicle) control.
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 24-72 hours.
- Viability Assessment: Assess larval viability under an inverted microscope. Larvae are considered dead or non-viable if they are motionless or have a straight, non-refractile appearance, even after gentle prodding or thermal stimulus.
- Data Analysis: Calculate the percentage of larval mortality for each compound concentration. Determine the LC<sub>50</sub> (the concentration that kills 50% of the larvae).

## References

- N-(4-Ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | CID 61053 - PubChem. [\[Link\]](#)
- **N-(4-methoxyphenyl)-3-oxobutanamide** - LookChem. [\[Link\]](#)
- 4'-Methoxyacetacetanilide | C11H13NO3 | CID 21576 - PubChem. [\[Link\]](#)
- N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC - NIH. [\[Link\]](#)
- **N-(4-methoxyphenyl)-3-oxobutanamide** (C11H13NO3) - PubChemLite. [\[Link\]](#)
- N-(4-Methoxyphenyl)
- Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). [\[Link\]](#)
- N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE - gsrs. [\[Link\]](#)
- N-[4-(Acetylamo)-2-chloro-5-methoxyphenyl]-3-oxobutanamide - CAS Common Chemistry. [\[Link\]](#)
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. [\[Link\]](#)
- Design, synthesis and Biological Evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)-(Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide - MDPI. [\[Link\]](#)
- RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. [\[Link\]](#)
- dichloro-5,4'-dinitro-biphenyl (ADDB) in goldfish (*Carassius auratus*)

- Benzenamine, 2-methoxy-4-nitro-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 4'-Methoxyacetacetanilide | C11H13NO3 | CID 21576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-methoxyphenyl)-3-oxobutanamide [dyestuffintermediates.com]
- 4. PubChemLite - N-(4-methoxyphenyl)-3-oxobutanamide (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 5. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 7. N-(4-Methoxyphenyl)Pantanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode *Toxocara canis* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [N-(4-Methoxyphenyl)-3-oxobutanamide: A Versatile Scaffold in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109748#n-4-methoxyphenyl-3-oxobutanamide-in-medicinal-chemistry-and-drug-design>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)